2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoic acid is a compound with the molecular formula C7H7F3N2O2 and a molecular weight of 208.14 g/mol . This compound features a trifluoromethyl group and a pyrrole ring, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoic acid can be achieved through several routes. One common method involves the reaction of 2-(1H-pyrrol-2-yl)acetonitrile with trifluoroacetic acid and ammonia under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoic acid undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways . The pyrrole ring contributes to its overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
- 2-amino-3,3,3-trifluoro-propionic acid ethyl ester hydrochloride
- 3,3,3-trifluoro-2,2-dimethylpropionic acid
- 3-(1H-pyrrol-2-yl)propanoic acid
Compared to these compounds, 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoic acid is unique due to the presence of both the trifluoromethyl group and the pyrrole ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H7F3N2O2 |
---|---|
Molekulargewicht |
208.14 g/mol |
IUPAC-Name |
2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7F3N2O2/c8-7(9,10)6(11,5(13)14)4-2-1-3-12-4/h1-3,12H,11H2,(H,13,14) |
InChI-Schlüssel |
IIYPXQNPQQYUFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1)C(C(=O)O)(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.